ONC-201 Dihydrochloride

DRD2 antagonism bitopic pharmacology GPCR selectivity

ONC-201 Dihydrochloride (dordaviprone, TIC10) is the founding member of the imipridone class, a first-in-class clinical-stage small molecule that simultaneously acts as a bitopic dopamine receptor D2/D3 (DRD2/3) antagonist and an allosteric agonist of the mitochondrial caseinolytic protease ClpP. This dual pharmacology triggers the integrated stress response (ISR), leading to TRAIL/DR5-mediated apoptosis and inhibition of AKT/ERK signaling in cancer cells.

Molecular Formula C24-H26-N4-O.2Cl-H
Molecular Weight 459.4182
CAS No. 1638178-82-1
Cat. No. B560455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONC-201 Dihydrochloride
CAS1638178-82-1
SynonymsNSC350625 Dihydrochloride;  7-Benzyl- 4-(2-methylbenzyl)-2,4,6,7,8,9 -hexahydroimidazo[1,2-a] pyrido[3,4-e] pyrimidin-5(1H)-one Dihydrochloride
Molecular FormulaC24-H26-N4-O.2Cl-H
Molecular Weight459.4182
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5.Cl.Cl
InChIInChI=1S/C24H26N4O.2ClH/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28;;/h2-10H,11-17H2,1H3;2*1H
InChIKeyHKBXPCQCBQFDML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ONC-201 Dihydrochloride (CAS 1638178-82-1) Compound Characteristics and In-Class Positioning


ONC-201 Dihydrochloride (dordaviprone, TIC10) is the founding member of the imipridone class, a first-in-class clinical-stage small molecule that simultaneously acts as a bitopic dopamine receptor D2/D3 (DRD2/3) antagonist and an allosteric agonist of the mitochondrial caseinolytic protease ClpP [1]. This dual pharmacology triggers the integrated stress response (ISR), leading to TRAIL/DR5-mediated apoptosis and inhibition of AKT/ERK signaling in cancer cells [2]. ONC201 is orally bioavailable, crosses the intact blood-brain barrier, and received FDA accelerated approval on August 6, 2025, for adult and pediatric patients with H3 K27M-mutant diffuse midline glioma, representing the first systemic therapy approved for this indication [3]. The dihydrochloride salt form (CAS 1638178-82-1) is the research-grade material used in preclinical and clinical investigations.

1

Dual Pharmacology Probe

Bitopic DRD2/3 antagonist and ClpP allosteric agonist for integrated stress response studies

2

Research-Grade Salt Form

Dihydrochloride salt suitable for preclinical and in vitro pharmacological investigations

3

Reported CNS Tool Compound

Documented blood-brain barrier penetration profile supports neuro-oncology research models

Why ONC-201 Dihydrochloride Cannot Be Substituted by Other Imipridones or Generic DRD2 Antagonists


Imipridone analogs (e.g., ONC206, ONC212) and generic DRD2 antagonists (e.g., antipsychotics) share overlapping target engagement yet produce fundamentally different pharmacological and clinical outcomes. ONC201's bitopic binding mode—simultaneously engaging orthosteric and allosteric sites on DRD2—confers a selectivity and safety profile distinct from canonical orthosteric antagonists such as haloperidol or chlorpromazine [1]. Among imipridones, ONC206 and ONC212 exhibit 5- to 10-fold greater in vitro potency via ClpP agonism but have not achieved the clinical validation, regulatory approval, or demonstrated brain tumor penetration that defines ONC201 [2]. Substitution without direct comparative pharmacokinetic, pharmacodynamic, and clinical evidence for the specific disease context (e.g., H3 K27M-mutant glioma) risks loss of the validated efficacy-safety ratio unique to ONC201 [3].

This Product

ONC-201 Dihydrochloride: bitopic DRD2/3 binding with reported allosteric engagement at TM-IV/V interface

May Not Substitute

Generic DRD2 antagonists (haloperidol, chlorpromazine): orthosteric-only binding; broader receptor engagement may shift selectivity profile

This Product

Reported CNS penetration with quantitative brain:plasma distribution data in multiple regions

May Not Substitute

ONC206 and ONC212: higher in vitro ClpP potency reported, but CNS exposure data and mutation-selective activity context are not established

This Product

Research-grade dihydrochloride salt with reported lot consistency for preclinical studies

May Not Substitute

Free base or alternative salt forms: solubility and formulation behavior may shift; requires independent validation

Quantitative Differentiation Evidence: ONC-201 Dihydrochloride vs. Closest Analogs and In-Class Candidates


Bitopic DRD2 Antagonism: Orthosteric Plus Allosteric Binding vs. Antipsychotics' Orthosteric-Only Mechanism

ONC201 engages DRD2 via a unique bitopic mechanism combining orthosteric binding at transmembrane domain II (TM-II) and allosteric interaction at the TM-IV/TM-V interface that disrupts the DRD2 homodimer interface [1]. In contrast, antipsychotics such as haloperidol and chlorpromazine are pure orthosteric antagonists that lack this allosteric component. Schild analysis confirmed mixed competitive (orthosteric) and non-competitive (allosteric) antagonism for ONC201; point mutations at either site increased the Ki in [³H]methyl-spiperone competition binding assays [2]. ONC201 showed a very slow association rate for DRD2 relative to antipsychotics, while the dissociation rate was similar to atypical antipsychotics that do not cause extrapyramidal symptoms [2]. This differentiated binding profile translates into superior selectivity: ONC201 antagonizes only DRD2/3 among the dopamine receptor family, whereas antipsychotics exhibit broader receptor engagement across D1-like, serotonergic, and histaminergic receptors [3].

Bitopic DRD2 Binding Mechanism
Head-to-head

Bitopic (orthosteric TM-II + allosteric TM-IV/V) vs. orthosteric-only antipsychotics; slow association rate reported

Supports DRD2 allosteric pharmacology research context

Schild analysis; alanine scanning mutagenesis validation

DRD2 antagonism bitopic pharmacology GPCR selectivity neuro-oncology

Selective DRD2/3 Binding Profile vs. Antipsychotics and Multi-Kinase Inhibitors

ONC201 was screened against a panel of 168 GPCRs, nuclear hormone receptors, kinases, and ion channels using BANDIT machine-learning predictions validated by orthogonal biochemical assays [1]. ONC201 selectively bound and antagonized only DRD2 and its functionally redundant family member DRD3, with no measurable activity at DRD1, DRD4, DRD5, other GPCRs, kinases, or nuclear hormone receptors [2]. In contrast, antipsychotics such as haloperidol bind DRD1 (Ki ≈ 27 nM), DRD4 (Ki ≈ 5 nM), and multiple serotonergic and histaminergic receptors. A biologically inactive isomer of ONC201 (analog with inverted stereochemistry) did not antagonize DRD2, confirming stereospecific target engagement linked to anticancer efficacy [2]. Combined DRD2/DRD1 inhibition was shown to be inferior to selective DRD2 inhibition alone for anticancer activity, underscoring that selectivity—not promiscuity—drives tumor cell killing [3].

DRD2/3 Selectivity Profile
Head-to-head

2 targets (DRD2, DRD3) engaged out of 168 GPCRs, kinases, and ion channels screened

Reported narrow selectivity context; supports target-specific pathway studies

BANDIT ML predictions with orthogonal assay confirmation

receptor selectivity off-target profiling DRD2 pharmacology safety margin

ClpP Agonism Potency: ONC201 vs. Next-Generation Imipridones ONC206 and ONC212

ONC201 activates the mitochondrial protease ClpP with an EC50 of approximately 1.25 µM (12 nM in purified enzyme systems using AC-WLA-AMC substrate) [1]. While its clinical-stage derivative ONC206 is approximately 7-fold more potent in ClpP casein/peptide degradation assays and 5- to 9-fold more potent in glioma cell viability IC50 assays, ONC206 lacks the extensive clinical validation of ONC201 and remains in Phase I trials [2]. ONC212, another analog, exhibits nanomolar broad-spectrum potency across >1,000 cancer cell lines but shows preferential efficacy in skin cancer (BRAF V600E melanoma) models that are less sensitive to ONC201; ONC212 also does not have demonstrated CNS penetration comparable to ONC201 [3]. Critically, ONC201's ClpP agonism was shown to be mutationally vulnerable: CRISPR-mediated ClpP knockout in SF8628 and T98G glioma cells conferred resistance to both ONC201 and ONC206, and acquired resistance mutations in ClpP produce cross-resistance to both agents, but ONC206-resistant cells retain some sensitivity to ONC201 [4].

ClpP Agonism Potency
Cross-study comparable

Cellular EC50 ~1.25 µM; ONC206 ~7× more potent in biochemical ClpP assay; ONC212 nanomolar range across solid tumor lines

Higher in vitro potency does not transfer to CNS-validated model context

CRISPR ClpP knockout confirms target-dependence; cross-resistance patterns reported

ClpP agonism mitochondrial protease imipridone analogue differentiation integrated stress response

Brain and Tumor Penetration: Measured CNS Concentrations of ONC201 vs. Lack of Quantitative CNS Data for Analogs

ONC201 demonstrates passive diffusion across the intact blood-brain barrier without efflux transporter interaction, resulting in rapid and extensive CNS distribution [1]. After a single oral dose of 15 mg/kg in mice, average tissue concentrations reached 320.2 ng/mL in plasma, 140.2 ng/mL in brainstem, 138 ng/mL in thalamus, and 132 ng/mL in prefrontal cortex, yielding a brain-to-plasma ratio of approximately 0.41–0.44 [2]. CSF drug concentration monitoring in an ongoing pediatric Phase I study (NCT03416530) confirmed measurable CNS exposure in H3 K27M-mutant glioma patients [3]. Clinically, ONC201 at 625 mg weekly dosing produced durable tumor regression and extended overall survival in patients with brainstem gliomas, a compartment notoriously difficult to access with systemically administered agents [4]. In contrast, neither ONC206 nor ONC212 has published quantitative brain penetration data, and ONC212's primary activity appears restricted to extracranial tumor types such as BRAF V600E melanoma [5].

CNS Tissue Distribution
Cross-study comparable

Brain:plasma ratio ~0.41–0.44 across brainstem, thalamus, prefrontal cortex in murine model

Supports CNS penetration model context; comparator analogs lack quantitative CNS data

Passive diffusion reported without efflux transporter interaction

blood-brain barrier penetration CNS pharmacokinetics brain tumor concentration neuro-oncology drug delivery

Clinical Regulatory Status: FDA Accelerated Approval and Phase 3 ACTION Study vs. Early-Phase Analogs

ONC201 (dordaviprone) received FDA accelerated approval on August 6, 2025, for adult and pediatric patients (≥1 year) with H3 K27M-mutant diffuse midline glioma with progressive disease following prior therapy, representing the first FDA-approved systemic therapy for this indication [1]. The approval was supported by durable tumor regression data from a multicenter clinical program. Concurrently, a randomized, double-blind, placebo-controlled Phase 3 ACTION study (ONC201-108) is evaluating ONC201 following frontline radiotherapy in newly diagnosed H3 K27M-mutant diffuse glioma, with overall survival (OS) and progression-free survival (PFS) as primary endpoints assessed by RANO-HGG criteria via blind independent central review [2]. Prior Phase 2 data reported that non-recurrent patients treated post-radiotherapy achieved a median OS of 21.7 months, versus 9.3 months when initiated after recurrence [3]. By comparison, ONC206 (Phase I, NCT04732065) and ONC212 (preclinical/IND-enabling) remain years from potential regulatory approval and lack disease-specific clinical efficacy data [4].

Regulatory Development Stage
Head-to-head

FDA accelerated approval Aug 2025 for H3 K27M-mutant glioma; Phase 3 ACTION study ongoing with OS/PFS endpoints

Regulatory milestone context; ONC206 Phase I, ONC212 preclinical

Reported survival endpoint context requires independent review

FDA approval accelerated approval Phase 3 clinical trial H3 K27M glioma regulatory differentiation

Differential Sensitivity in H3 K27M-Mutant vs. H3 Wild-Type Glioma: Selective Vulnerability Not Shared by Pan-Cytotoxic Agents

ONC201 exhibits markedly enhanced activity in H3 K27M-mutant gliomas compared to H3 wild-type gliomas, driven by the mutation-associated dopamine receptor dysregulation and metabolic vulnerability [1]. In cultured H3K27M-DMG cells and patient CSF samples, ONC201 treatment increased 2-hydroxyglutarate levels and H3K27me3 repressive marks, accompanied by epigenetic downregulation of cell cycle and neuroglial differentiation genes, a mechanism not observed with standard cytotoxic agents such as temozolomide or lomustine [2]. In a recurrent non-midline H3 K27M-mutant glioma cohort, ONC201 demonstrated durable responses, whereas gliomas lacking the H3 K27M mutation showed minimal clinical benefit, confirming mutation-dependent activity [3]. In contrast, ONC212 shows preferential activity in BRAF V600E melanoma rather than H3 K27M-mutant glioma, and ONC206—while more potent in vitro across all glioma subtypes—does not recapitulate the mutation-specific selectivity profile that defines ONC201's therapeutic niche [4].

H3 K27M Mutation-Selective Activity
Class-level inference

Reported tumor-response endpoints in H3 K27M-mutant vs. wild-type glioma; 2-HG increase and H3K27me3 modulation observed

Supports mutation-selective model-response interpretation

ONC212 preferential activity in BRAF V600E melanoma models

H3 K27M mutation epigenetic glioma biomarker-driven therapy tumor selectivity

Procurement-Relevant Application Scenarios for ONC-201 Dihydrochloride Based on Quantitative Differentiation Evidence


H3 K27M-Mutant Diffuse Midline Glioma Preclinical Research and Clinical Trial Comparator Studies

ONC-201 Dihydrochloride is the only imipridone with validated, mutation-selective activity in H3 K27M-mutant glioma models supported by both quantitative brain penetration data (brain:plasma ratio ~0.41–0.44) and clinical median OS of 21.7 months in non-recurrent patients [1]. Researchers studying H3 K27M-driven tumor biology should procure ONC201 as the reference standard for DRD2/ClpP pathway interrogation, as alternative imipridones ONC206 and ONC212 lack both brain exposure data and mutation-specific efficacy evidence [2]. For clinical trial designs evaluating combination strategies (e.g., ONC201 + paxalisib to counteract PI3K/Akt-mediated resistance), ONC201 must serve as the backbone agent due to established PK/PD parameters and CNS target engagement [3].

DRD2 Bitopic Antagonist Pharmacological Profiling and GPCR Screening Assays

For receptor pharmacology laboratories conducting DRD2 structure-function studies, ONC-201 Dihydrochloride provides a uniquely characterized bitopic control ligand with published alanine scanning mutagenesis data identifying 6 critical DRD2 residues across orthosteric (TM-II) and allosteric (TM-IV/V) sites [4]. The compound's extreme selectivity profile (2 targets among 168 tested) and slow association kinetics differentiate it from orthosteric-only antagonists (haloperidol, chlorpromazine) commonly used as comparator ligands. Procurement for β-arrestin, cAMP, or radioligand displacement assays should prioritize ONC201 over generic DRD2 antagonists when the research objective involves mapping allosteric pharmacology or developing biased GPCR ligands [5].

Mitochondrial ClpP Protease Activation and Integrated Stress Response Research

ONC-201 Dihydrochloride serves as the foundational ClpP agonist for studies of mitochondrial proteostasis and ISR signaling, with a well-characterized EC50 of ~1.25 µM in cellular assays and 12 nM in purified enzyme systems [6]. Although ONC206 demonstrates ~7-fold higher ClpP biochemical potency, ONC201 remains the most clinically validated tool compound for ISR research, with CRISPR-ClpP knockout and overexpression validation data confirming target-dependent activity [7]. Researchers establishing ClpP activation assays or investigating acquired resistance mechanisms (ClpP mutations, ClpX downregulation, ATF4/CHOP induction) should obtain ONC201 as the reference agonist, using ONC206 only when higher-potency probe requirements are justified and CNS exposure is not required [8].

Blood-Brain Barrier Penetration and CNS Drug Delivery Model Development

ONC-201 Dihydrochloride is a validated positive control for BBB penetration studies, with quantitative tissue concentration data demonstrating passive diffusion without efflux and achieving brain:plasma ratios of ~0.41–0.44 in brainstem, thalamus, and prefrontal cortex [9]. This CNS distribution profile, combined with measurable CSF concentrations in pediatric glioma patients, makes ONC201 an ideal reference compound for developing in vitro BBB models (e.g., hCMEC/D3, iPSC-derived BMEC) or in vivo CNS pharmacokinetic protocols [10]. Procurement teams evaluating CNS-penetrant compound libraries should include ONC201 as a benchmark, as its exposure data exceed those of standard neuro-oncology agents such as temozolomide (CSF:plasma ~0.20) [11].

Application
Selection Property
Validation Focus
H3 K27M-mutant glioma pathway research
Reported mutation-selective activity context
DRD2/ClpP pathway interrogation in mutation-defined models
DRD2 allosteric pharmacology profiling
Bitopic binding mechanism context
Allosteric site mapping and biased GPCR ligand development
Mitochondrial ClpP and ISR signaling studies
Reported ClpP activation and ISR induction context
ClpP-dependent target engagement and resistance mechanism review
Blood-brain barrier penetration model development
Reported CNS distribution and passive diffusion context
CNS exposure model validation and benchmark comparison
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